N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(1-METHYL-1H-PYRROL-2-YL)METHANIMINE
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Overview
Description
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(1-METHYL-1H-PYRROL-2-YL)METHANIMINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both piperazine and pyrrole moieties in its structure makes it a versatile compound with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(1-METHYL-1H-PYRROL-2-YL)METHANIMINE typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form N-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(1-METHYL-1H-PYRROL-2-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(1-METHYL-1H-PYRROL-2-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(1-METHYL-1H-PYRROL-2-YL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)piperazine: Shares the piperazine moiety but lacks the pyrrole group.
1-methyl-1H-pyrrole-2-carbaldehyde: Contains the pyrrole moiety but lacks the piperazine group.
N-(4-chlorophenyl)piperazine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(1-METHYL-1H-PYRROL-2-YL)METHANIMINE is unique due to the combination of piperazine and pyrrole moieties in its structure. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(1-methylpyrrol-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c1-20-8-4-6-16(20)13-19-22-11-9-21(10-12-22)14-15-5-2-3-7-17(15)18/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPTVQITJCEQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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